![molecular formula C25H26N2O2 B6007230 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine](/img/structure/B6007230.png)
1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine, also known as BCT-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-101 is a piperazine-based compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms of action is the inhibition of angiogenesis, which is the process of new blood vessel formation. 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine also inhibits the proliferation and migration of cancer cells by targeting specific signaling pathways. Additionally, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has also been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has a well-defined mechanism of action, which makes it a valuable tool for studying specific signaling pathways and biological processes. However, one limitation of using 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its cost, as it is a relatively expensive compound.
Future Directions
There are several potential future directions for the study of 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine. One area of research is the development of new formulations and delivery methods for 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine, which may improve its efficacy and reduce its cost. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine in human clinical trials. Finally, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine may have potential applications in other areas of medicine, such as the treatment of autoimmune diseases and infectious diseases.
Synthesis Methods
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 4-biphenylylcarbonyl chloride with 3-methoxybenzylpiperazine in the presence of a base. The reaction yields 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine as a white crystalline solid with a high degree of purity.
Scientific Research Applications
1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. In preclinical studies, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has shown promising results in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-9-5-6-20(18-24)19-26-14-16-27(17-15-26)25(28)23-12-10-22(11-13-23)21-7-3-2-4-8-21/h2-13,18H,14-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUKHMWBSWKESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.